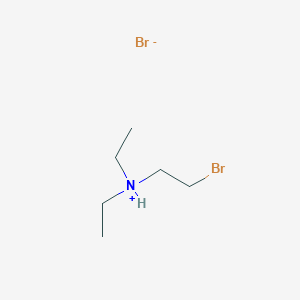
2-Bromoethyldiethylammonium bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quaternary ammonium compounds involves the reaction of alkylating agents with tertiary amines. For example, the synthesis of dimethylallylamine bromide quaternary ammonium salts is achieved by reacting dimethylallylamine with bromoalkane under optimized conditions, including temperature, reactant ratios, and solvents, to yield the target product with high efficiency (Yang, 2011).
Molecular Structure Analysis
Quaternary ammonium compounds exhibit diverse molecular and crystal structures. For instance, the molecular and crystal structure of ditetradecyldimethylammonium bromide monohydrate, a lipid-model amphiphile, has been determined by X-ray diffraction, showcasing bilayer-forming capability and hydrogen-bonding networks in the hydrophilic layer (Okuyama et al., 1988).
Chemical Reactions and Properties
Quaternary ammonium bromide compounds are versatile in chemical reactions. For example, benzyltrimethylammonium tribromide serves as an electrophilic bromine source for the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, demonstrating the reactivity and utility of quaternary ammonium bromides in organic synthesis (Jordan et al., 2003).
Physical Properties Analysis
Quaternary ammonium bromides exhibit unique physicochemical properties, such as surface tension reduction and micelle formation in aqueous solutions. These properties are significantly influenced by the hydrocarbon chain length of the quaternary ammonium moiety (Xian-pin, 2015).
Wissenschaftliche Forschungsanwendungen
Overview
2-Bromoethyldiethylammonium bromide is a chemical compound with potential applications in various scientific research fields. Although direct studies on 2-Bromoethyldiethylammonium bromide are limited, research on similar quaternary ammonium bromides and bromide-containing compounds provides insights into the possible applications of such chemicals. These applications range from catalysis and synthesis of organic compounds to the study of surfactant behavior and materials science.
Catalysis and Organic Synthesis
Quaternary ammonium bromides serve as catalysts or reagents in the synthesis of various organic compounds. For instance, butyldimethyl(1-phenylethyl)ammonium bromide catalyzes the synthesis of α-amino phosphonates, demonstrating the role of quaternary ammonium bromides in facilitating multi-component reactions (Reddy et al., 2005). Similarly, the transformation of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide highlights the utility of these compounds in organic synthesis, providing a safer alternative to direct bromination methods (Jordan et al., 2003).
Surfactant Behavior and Material Science
The study of quaternary ammonium bromides in surfactant applications reveals their potential in forming micellar structures, affecting adsorption, and facilitating material processing. For example, the adsorption and aggregation properties of heterogemini surfactants containing a quaternary ammonium salt and a sugar moiety were explored, indicating the impact of these compounds on the critical micelle concentration and the efficiency of lowering surface tension (Nyuta et al., 2006). Moreover, alkyl(cyclohexyl)dimethylammonium bromides were synthesized and evaluated for their ability to dissolve cellulose, showing the influence of the alkyl group's length on solubility and biological activity against microbes (Pernak et al., 2012).
Environmental and Analytical Chemistry
Quaternary ammonium bromides are also utilized in environmental and analytical chemistry applications. For instance, the separation of chelating agents as copper complexes by capillary zone electrophoresis was achieved using quaternary ammonium bromides as additives, showcasing their utility in enhancing the separation efficiency of complex metal ions (Laamanen et al., 2006).
Safety And Hazards
This compound is toxic if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
2-bromo-N,N-diethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHCDKXKXBKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147810 | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyldiethylammonium bromide | |
CAS RN |
1069-72-3 | |
| Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyldiethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















